molecular formula C18H20N2O2 B11356555 2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole CAS No. 1018126-35-6

2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole

Cat. No.: B11356555
CAS No.: 1018126-35-6
M. Wt: 296.4 g/mol
InChI Key: IBWLWPJOMPTPMT-UHFFFAOYSA-N
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Description

2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by the presence of a dimethylphenoxy group and an ethoxy group attached to a benzodiazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenol with an appropriate benzodiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazoles with various functional groups .

Scientific Research Applications

2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. It may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both dimethylphenoxy and ethoxy groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

1018126-35-6

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-6-ethoxy-1H-benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-4-21-15-7-8-16-17(10-15)20-18(19-16)11-22-14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,19,20)

InChI Key

IBWLWPJOMPTPMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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